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Compound of Interest

Compound Name: N-(2-phenoxyphenyl)acetamide

CAS No.: 143359-96-0

Cat. No.: B104770

Get Quote

Executive Summary
N-(2-phenoxyphenyl)acetamide, commonly referred to as 2-phenoxyacetanilide, is a highly

functionalized aromatic compound featuring both an acetamide moiety and a diaryl ether

linkage. It serves as a critical synthetic intermediate in medicinal chemistry, notably in the

development of translocator protein (TSPO) radioligands such as PBR06 [1].

For researchers and drug development professionals, the unambiguous structural

characterization of this molecule is paramount. This whitepaper provides an authoritative, in-

depth analysis of the spectroscopic data (NMR, IR, and Mass Spectrometry) for N-(2-
phenoxyphenyl)acetamide. Rather than merely listing empirical data, this guide deconstructs

the causality behind the observed spectral phenomena—explaining how the molecule's

electronic environment, steric hindrance, and potential for intramolecular hydrogen bonding

dictate its analytical signature.
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The molecular formula of N-(2-phenoxyphenyl)acetamide is C₁₄H₁₃NO₂ (Molecular Weight:

227.26 g/mol ). The structure consists of an aniline core substituted at the ortho-position (C2)

with a phenoxy group and acetylated at the nitrogen (C1).

Key Electronic Drivers:

Amide Resonance: The nitrogen lone pair is delocalized into the adjacent carbonyl group.

This restricts rotation around the C-N bond, gives the carbonyl partial single-bond character,

and heavily deshields the adjacent aromatic protons.

Ether Oxygen (+M Effect): The phenoxy oxygen acts as a strong electron-donating group via

resonance (+M effect) into both aromatic rings, shielding the ortho and para protons while

simultaneously withdrawing electron density via induction (-I effect) from the attached ipso-

carbons.

Steric Crowding & Hydrogen Bonding: The ortho-relationship between the bulky phenoxy

group and the acetamide group forces the molecule into a specific conformational space.

Weak intramolecular hydrogen bonding between the amide N-H and the ether oxygen can

occur, which restricts conformational freedom and broadens the N-H spectral signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of N-(2-
phenoxyphenyl)acetamide. The data below is standardized for a 400 MHz spectrometer

using CDCl₃.

Quantitative Data: ¹H and ¹³C NMR
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
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Position
Chemical Shift
(ppm)

Multiplicity Integration
Causality /
Assignment

-CH₃ 2.15 Singlet (s) 3H

Acetyl methyl

protons;

deshielded by

the adjacent

electron-

withdrawing

carbonyl group.

Ar-H (Aniline C3) 6.85
Doublet of

doublets (dd)
1H

Ortho to the

ether oxygen;

highly shielded

by the oxygen's

+M resonance

effect.

Ar-H (Phenoxy) 6.95 - 7.05 Multiplet (m) 3H

Ortho and para

protons of the

phenoxy ring;

shielded by the

ether oxygen.

Ar-H (Aniline C4,

C5)
7.05 - 7.15 Multiplet (m) 2H

Meta and para to

the amide group;

standard

aromatic

resonance

range.

Ar-H (Phenoxy) 7.25 - 7.35 Multiplet (m) 2H

Meta protons of

the phenoxy ring;

unaffected by the

oxygen's +M

effect.

-NH 7.90 Broad singlet (br

s)

1H Amide proton;

broadened by

the quadrupolar
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relaxation of ¹⁴N

and chemical

exchange.

Ar-H (Aniline C6) 8.35
Doublet of

doublets (dd)
1H

Ortho to the

amide; strongly

deshielded by

the magnetic

anisotropy of the

C=O double

bond.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm) Carbon Type Causality / Assignment

24.8 Primary (CH₃) Acetyl methyl carbon.

115.0 - 129.5 Tertiary (CH)

Aromatic methine carbons

(unsubstituted positions across

both rings).

128.2 Quaternary (C)
Aniline C1 (attached directly to

the amide nitrogen).

146.5 Quaternary (C)
Aniline C2 (attached to the

ether oxygen).

156.8 Quaternary (C)

Phenoxy C1' (attached to the

ether oxygen; highly

deshielded by

electronegativity).

168.4 Quaternary (C=O)

Amide carbonyl; deshielded by

both the oxygen and nitrogen

heteroatoms.
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Self-Validating Experimental Protocol: High-Resolution
1D NMR
To ensure reproducibility and quantitative accuracy (qHNMR standards), the following protocol

incorporates internal validation steps [2][3].

Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Filter the solution through glass wool

into a 5 mm precision NMR tube to remove paramagnetic particulates that cause field

inhomogeneity.

Probe Tuning & Matching: Insert the sample into the spectrometer. Perform a wobble curve

analysis to tune the probe to the exact resonance frequencies of ¹H and ¹³C. Validation: The

reflected RF power curve must dip precisely at the target frequency, ensuring maximum

signal-to-noise ratio (SNR).

Locking & Shimming: Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26

ppm). Execute gradient shimming (e.g., TopShim). Validation: A properly shimmed field will

yield a TMS reference peak with a full-width at half-maximum (FWHM) of < 1.0 Hz.

Acquisition:

For ¹H: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 3

seconds to allow complete longitudinal relaxation (T₁) of all protons, preventing integration

artifacts. Acquire 16 transients.

For ¹³C: Use a proton-decoupled sequence (zgpg30). Set D1 to 2 seconds and acquire

512 transients.

Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz (¹H)

and 1.0 Hz (¹³C). Perform Fourier transformation, phase correction, and baseline correction.
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Sample Prep
(15mg in CDCl3)

Probe Tuning
& Shimming

Pulse Sequence
(Excitation)

FID Acquisition
(Time Domain)

Fourier Transform
(Freq Domain)

Click to download full resolution via product page

Step-by-step NMR acquisition and processing workflow highlighting internal validation nodes.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides a rapid, orthogonal method for confirming the functional groups

of N-(2-phenoxyphenyl)acetamide. The vibrational modes are highly sensitive to the

molecule's hydrogen-bonding network.

Quantitative Data: Vibrational Bands
Table 3: ATR-FTIR Spectral Data
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity
Causality /
Assignment

3320 N-H Stretch Medium, Broad

Indicates a hydrogen-

bonded amide N-H.

The broadness is a

direct result of varying

H-bond lengths in the

solid state.

3060 C-H Stretch (Ar) Weak
Standard aromatic sp²

C-H stretching.

1675 C=O Stretch Strong

Amide I band.

Appears at a lower

frequency than a

standard ketone

(~1715 cm⁻¹) because

resonance with the

nitrogen lone pair

weakens the C=O

bond.

1535 N-H Bend Strong

Amide II band. Arises

from the coupling of

N-H bending and C-N

stretching.

1485, 1590 C=C Stretch Medium
Aromatic ring

breathing modes.

1230 C-O-C Stretch Strong

Asymmetric stretching

of the diaryl ether

linkage.
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750, 690 C-H Out-of-Plane Strong

Diagnostic bending

modes for mono-

substituted (phenoxy)

and ortho-

disubstituted (aniline)

aromatic rings.

Self-Validating Experimental Protocol: ATR-FTIR
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with

volatile solvent (isopropanol). Collect a 32-scan background spectrum in ambient air to

digitally subtract atmospheric H₂O and CO₂.

Sample Application & Compression: Place 2 mg of the solid compound onto the crystal.

Lower the pressure anvil until the torque-limiting clutch slips. Validation: The real-time

spectral preview must display an Amide I peak (~1675 cm⁻¹) with an absorbance between

0.2 and 0.8 AU. If absorbance is <0.2, increase pressure or sample volume to ensure optimal

evanescent wave penetration.

Acquisition & Processing: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration

depth of the IR beam.

Mass Spectrometry (MS)
Mass spectrometry provides definitive proof of molecular weight and structural connectivity

through predictable fragmentation pathways. For amides and diaryl ethers, Electron Ionization

(EI) at 70 eV induces highly specific bond cleavages[4].

Quantitative Data: EI-MS Fragmentation
Table 4: EI-MS Data (70 eV)
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m/z Ion Type
Relative
Abundance

Causality / Origin

227 [M]⁺• 45%
The intact molecular

radical cation.

185 [M - 42]⁺• 100% (Base Peak)

Loss of ketene

(CH₂=C=O).

Acetamides

universally undergo

this rearrangement,

yielding the

corresponding amine

radical cation (2-

phenoxyaniline).

108 [C₆H₅OH]⁺• 25%

Cleavage of the ether

bond accompanied by

hydrogen transfer,

yielding a phenol

radical cation.

77 [C₆H₅]⁺ 40%

The phenyl cation,

resulting from the

direct homolytic

cleavage of the diaryl

ether bond.

43 [CH₃CO]⁺ 15%

The acylium ion,

formed by the direct

alpha-cleavage of the

amide bond.

Mechanistic Fragmentation Pathway
The defining feature of N-(2-phenoxyphenyl)acetamide in EI-MS is the rapid expulsion of a

neutral ketene molecule (42 Da). This leaves a highly stable 2-phenoxyaniline radical cation at

m/z 185, which serves as the base peak. Subsequent fragmentation targets the ether linkage.
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Primary EI-MS fragmentation pathways for N-(2-phenoxyphenyl)acetamide.
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Self-Validating Experimental Protocol: LC-ESI-MS
While EI-MS is excellent for structural elucidation, Electrospray Ionization (ESI) is preferred for

purity analysis and intact mass confirmation.

Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic

Acid. Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺

pseudomolecular ion (m/z 228.1).

Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

Ionization (ESI+): Set capillary voltage to +3.5 kV and desolvation temperature to 350 °C.

Validation: Monitor the Total Ion Chromatogram (TIC). The analyte must elute as a

symmetrical Gaussian peak. Tailing indicates secondary interactions with the column

stationary phase, requiring a modification of the mobile phase pH.

Acquisition: Scan the quadrupole from m/z 100 to 500. Extract the mass spectrum precisely

at the apex of the chromatographic peak to ensure maximum signal purity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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